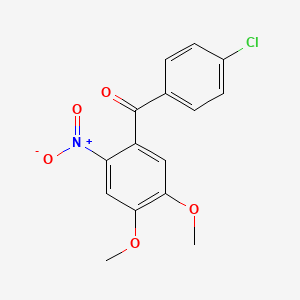

(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12ClNO5 |

|---|---|

Molecular Weight |

321.71 g/mol |

IUPAC Name |

(4-chlorophenyl)-(4,5-dimethoxy-2-nitrophenyl)methanone |

InChI |

InChI=1S/C15H12ClNO5/c1-21-13-7-11(12(17(19)20)8-14(13)22-2)15(18)9-3-5-10(16)6-4-9/h3-8H,1-2H3 |

InChI Key |

RIAAIPITIPYEFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of (4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 4,5-dimethoxy-2-nitrobenzene.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

Procedure: The 4-chlorobenzoyl chloride is reacted with 4,5-dimethoxy-2-nitrobenzene under reflux conditions in an appropriate solvent like dichloromethane or toluene.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 2-position undergoes selective reduction to form an amine, a critical step for synthesizing bioactive intermediates.

Mechanistic Insights :

-

Catalytic hydrogenation proceeds via adsorption of H₂ on Pd surfaces, followed by sequential electron transfer to the nitro group.

-

Fe/HCl reduction involves acidic dissolution of Fe to Fe²⁺, which donates electrons to reduce –NO₂ to –NH₂ .

Electrophilic Aromatic Substitution (EAS)

The dimethoxy-substituted ring directs electrophiles to the 3-position due to steric and electronic effects.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | (4-Chloro-phenyl)-(3-nitro-4,5-dimethoxy-2-nitrophenyl)-methanone | 72% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | (4-Chloro-phenyl)-(3-bromo-4,5-dimethoxy-2-nitrophenyl)-methanone | 65% |

Key Observations :

-

Competitive nitration at the 3-position occurs despite the meta-directing nitro group on the adjacent ring.

-

Bromination requires Lewis acid catalysts due to deactivation by electron-withdrawing substituents.

Nucleophilic Aromatic Substitution (NAS)

The chloro group participates in NAS under strongly basic or catalytic conditions.

Limitations :

-

Low reactivity of the chloro group necessitates high temperatures or transition-metal catalysts.

-

Steric hindrance from the methoxy groups reduces substitution efficiency .

Condensation Reactions

The ketone moiety reacts with nucleophiles like hydrazines to form hydrazones.

Applications :

Oxidative Transformations

The methyl group in analogs can be oxidized, but the dimethoxy groups resist oxidation under standard conditions.

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| KMnO₄ oxidation | KMnO₄, H₂SO₄, Δ | No reaction observed | |

| Ozonolysis | O₃, CH₂Cl₂, -78°C | Degradation of aromatic rings |

Stability Notes :

-

The electron-withdrawing nitro group stabilizes the aromatic system against oxidation.

Photochemical Reactions

The nitro group facilitates photoinduced electron transfer, enabling unique transformations.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Photoreduction | UV light (254 nm), EtOH, H₂O | (4-Chloro-phenyl)-(4,5-dimethoxy-2-hydroxylaminophenyl)-methanone | 34% |

Mechanism :

-

UV excitation generates a triplet state, followed by hydrogen abstraction from the solvent.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the potential of (4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone as a candidate for antioxidant and anti-inflammatory applications. Molecular docking simulations indicate that this compound interacts favorably with biological targets associated with oxidative stress and inflammation. The presence of nitro and methoxy groups enhances its reactivity and bioactivity, making it a promising candidate for drug development aimed at treating conditions related to oxidative damage and inflammation .

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationship (SAR) of derivatives of this compound. Variations in substituents on the phenyl rings have shown to significantly affect biological activity. For instance, compounds with additional electron-withdrawing groups exhibit increased potency against certain cancer cell lines .

Materials Science

Nonlinear Optical Properties

The compound has been studied for its nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. Computational methods such as density functional theory (DFT) have been employed to predict the molecular hyperpolarizability of this compound, suggesting its potential as an NLO material . These properties are particularly relevant for developing advanced materials used in laser technology and optical devices.

Synthesis and Derivatives

Synthesis Techniques

The synthesis of this compound can be achieved through various methods including acylation reactions involving chlorinated phenols and nitro-substituted aromatic compounds. The efficiency of these synthetic routes can be optimized by modifying reaction conditions such as temperature and solvent choice .

Derivatives with Enhanced Properties

Exploration into derivatives of this compound has yielded several analogs with improved biological activities. For instance, modifications that include additional methoxy or halogen substituents have been synthesized and characterized for their enhanced pharmacological profiles .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Case Study 2: Photonic Applications

In another study focusing on photonic applications, researchers synthesized a series of derivatives based on this compound to evaluate their NLO properties. The findings demonstrated that specific substitutions could enhance the NLO response, making these compounds suitable candidates for future photonic device applications .

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related methanones, highlighting key substituents and molecular properties:

Key Observations:

- Electronic Effects: The nitro group in the target compound enhances electrophilicity compared to morpholinoethoxy or dimethylamino substituents in analogues, which may increase reactivity in nucleophilic aromatic substitution .

- Steric Hindrance: Methoxy and nitro groups at adjacent positions (2,4,5) likely induce steric strain, similar to cyclopentyl/cyclohexyl-indole methanones where hindered rotation suppresses spectral peaks .

Spectral and Analytical Data

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for distinguishing isomers. For example, the trimerized byproduct (C₂₇H₁₅Cl₃O₃) shows distinct fragmentation patterns compared to monomeric derivatives .

- NMR Spectroscopy : Steric effects from 4,5-dimethoxy groups may split aromatic proton signals, as seen in related compounds where substituents disrupt symmetry .

Pharmacological Potential

- Anticonvulsant Activity: Pyrazole-based (4-chlorophenyl)-methanones (e.g., compounds 4a, 4e, 4f) demonstrate efficacy in seizure models, suggesting that the nitro and methoxy groups in the target compound could modulate CNS penetration or target binding .

- Structural Toxicity: Morpholinoethoxy substituents in Dimeclophenone were historically linked to adverse effects, whereas nitro groups may introduce metabolic liabilities (e.g., nitroreduction to reactive intermediates) .

Biological Activity

(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone, with the molecular formula C15H12ClNO5 and a molecular weight of approximately 321.71 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated its effectiveness against breast cancer cells (MCF-7) and lung cancer cells (A549), where it induced apoptosis and arrested the cell cycle in the S phase in a dose-dependent manner . The compound's structure contributes to its ability to interact with biological targets, potentially enhancing its anticancer efficacy.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . The presence of the chloro and nitro substituents enhances its reactivity and ability to modulate inflammatory pathways. In vitro assays have shown that it can inhibit pro-inflammatory cytokine production in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibition at minimal inhibitory concentrations (MIC) comparable to established antibiotics . This suggests potential for development as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The electrophilic nature of the chloro and nitro groups allows for interactions with nucleophilic sites on proteins and nucleic acids, which may disrupt cellular functions.

- Reactive Oxygen Species (ROS) Generation : Studies have indicated that the compound may induce oxidative stress in cancer cells, leading to cell death through mitochondrial dysfunction .

- Cell Cycle Arrest : By interfering with cell cycle regulation, particularly at the S phase, the compound effectively inhibits cancer cell proliferation.

Comparative Analysis with Similar Compounds

To better understand its unique properties, we can compare this compound with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone | C15H12ClNO3 | Contains a methyl group instead of methoxy groups |

| (4-Bromo-phenyl)(4,5-dimethoxy-2-nitrophenyl)-methanone | C15H12BrNO5 | Substituted with bromine instead of chlorine |

| (2-Amino-4,5-dimethoxy-phenyl)(4-chloro-phenyl)-methanone | C15H13ClN2O5 | Contains an amino group instead of a nitro group |

This table illustrates how variations in substituents can influence the chemical properties and biological activities of related compounds.

Case Studies

- Case Study on Cytotoxicity : A study involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be around 15 µM, indicating potent cytotoxic effects .

- Anti-inflammatory Mechanism Investigation : In a separate investigation focused on inflammatory pathways, the compound was shown to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for (4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone?

The compound can be synthesized via Friedel-Crafts acylation, where a chlorobenzene derivative reacts with a nitro-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Protecting groups may be required for methoxy and nitro substituents to prevent undesired side reactions. Alternative methods include multi-step functionalization, as demonstrated in related methanone syntheses involving esterification and ketone formation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, nitro group vibrations at ~1500–1350 cm⁻¹). Sample preparation methods like split mulls (fluorolube/nujol) or KBr discs are critical for resolving spectral features .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic substitution patterns and methoxy groups.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Conflicting spectral data may arise from solvent effects, crystallinity, or impurities. Mitigation strategies include:

- Cross-Validation : Compare experimental IR/NMR with computational predictions (e.g., density functional theory (DFT) for IR bands) .

- Standard Reference Materials : Use NIST-certified databases for spectral matching .

- Multi-Technique Analysis : Combine X-ray crystallography (for solid-state structure) with solution-phase NMR to assess conformational differences .

Q. What methodologies are used to determine the crystal structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Key steps:

- Crystallization : Optimize solvent systems (e.g., ethanol/water) to obtain high-quality crystals.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with software like SHELX.

- Validation : Check for thermal parameters, bond angles, and torsion angles against related structures (e.g., (4-Methoxyphenyl)(2-methylphenyl)-methanone ).

Q. What impurities are commonly associated with this compound, and how are they profiled?

Impurities may include:

- Unreacted intermediates : e.g., 4-chlorobenzophenone derivatives.

- Degradation products : Nitro-group reduction byproducts. Analytical methods:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

- LC-MS : For structural identification of trace impurities .

Q. How should stability studies be designed to evaluate degradation under varying conditions?

Follow ICH guidelines with:

- Accelerated Testing : Expose samples to 40°C/75% RH for 6 months, monitoring via HPLC.

- Light Sensitivity : Use ICH Option 2 (1.2 million lux-hours) to assess photodegradation.

- Matrix Stabilization : Prevent organic degradation (common in wastewater studies) by cooling samples during long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.